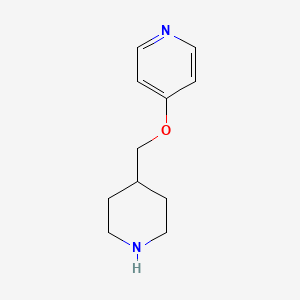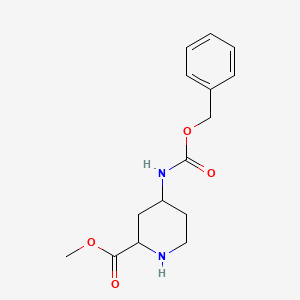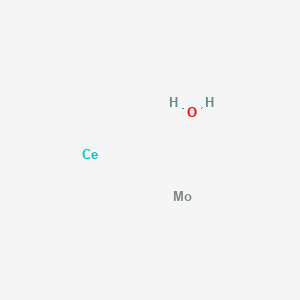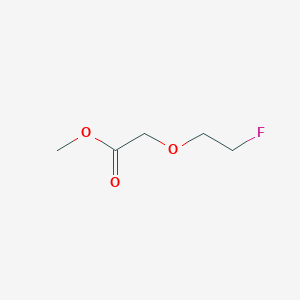
Nickel tin oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel tin oxide is a compound that combines the properties of both nickel and tin oxides. It is a metal oxide semiconductor with a wide range of applications due to its unique electrical, optical, and catalytic properties. This compound is particularly noted for its stability and versatility in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel tin oxide can be synthesized using several methods, including the sol-gel process, hydrothermal synthesis, and co-precipitation. The sol-gel process involves the use of tin tetrachloride and ethylene glycol as precursors, which react to form a polymer network that eventually converts to tin oxide at high temperatures . Nickel can be introduced into the tin oxide matrix through doping, which involves adding nickel salts to the precursor solution and allowing them to integrate into the crystal structure during the synthesis process .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale sol-gel or hydrothermal methods. These processes are optimized for high yield and purity, with precise control over reaction conditions such as temperature, pH, and precursor concentrations. The resulting material is then subjected to various post-synthesis treatments, such as calcination, to enhance its properties.
Chemical Reactions Analysis
Types of Reactions: Nickel tin oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, nickel within the compound can react with oxygen to form nickel oxide, while tin can react with acids to form tin salts .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sulfuric acid, nitric acid, and sodium hydroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound include nickel oxide, tin salts, and various intermediate compounds. These products can be further processed or used in various applications, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nickel tin oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology and medicine, this compound nanoparticles are explored for their potential use in drug delivery systems and as antimicrobial agents . In industry, this compound is used in the production of sensors, batteries, and solar cells due to its excellent electrical and optical properties .
Mechanism of Action
The mechanism of action of nickel tin oxide involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby speeding up the reaction . In antimicrobial applications, this compound nanoparticles generate reactive oxygen species that can damage bacterial cell walls and inhibit their growth .
Comparison with Similar Compounds
Nickel tin oxide can be compared to other metal oxides such as zinc oxide, titanium dioxide, and copper oxide. While all these compounds share some common properties, such as semiconductor behavior and catalytic activity, this compound is unique in its combination of nickel and tin properties, which provides enhanced stability and versatility . Similar compounds include:
- Zinc oxide
- Titanium dioxide
- Copper oxide
These compounds are also widely used in various applications, but this compound offers distinct advantages in terms of stability and multifunctionality .
Properties
Molecular Formula |
H2NiOSn |
|---|---|
Molecular Weight |
195.42 g/mol |
InChI |
InChI=1S/Ni.H2O.Sn/h;1H2; |
InChI Key |
ACWCUFSMZWUHBC-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ni].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















